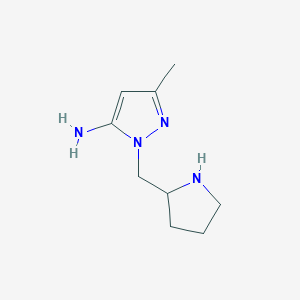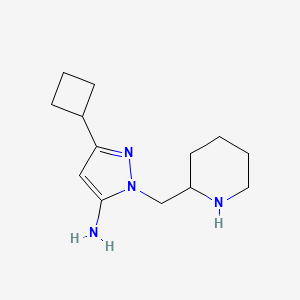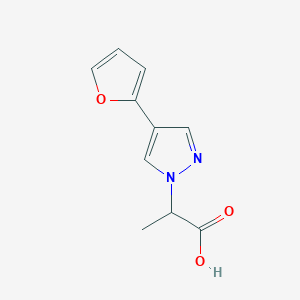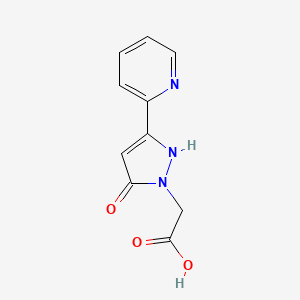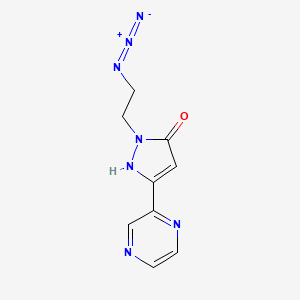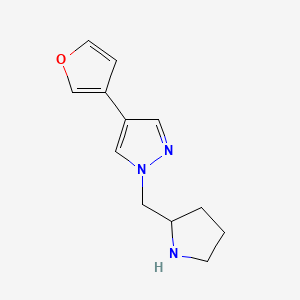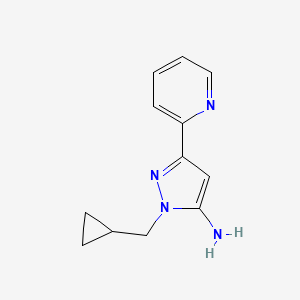
1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Descripción general
Descripción
1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine is an important organic compound used in many scientific and medical applications. It is a heterocyclic amine derived from cyclopropylmethyl and pyridine groups. It is a colorless and odorless solid that is soluble in water and slightly soluble in ethanol. This compound has been extensively studied due to its various biological and medicinal properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a compound that has been explored in various chemical syntheses and reactions. Research studies have shown that derivatives of this compound, such as 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, can be formed through reactions with malononitrile and cyanoacetamide. These derivatives have been further used in cyclocondensation reactions to form imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives (Yakovenco et al., 2020). This indicates a versatile role in synthetic chemistry, particularly in the formation of complex heterocyclic structures.
Potential Anticancer Applications
The compound and its derivatives have shown potential in medicinal chemistry, particularly in anticancer research. A study reported the design, synthesis, and cytotoxicity evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, which are structurally related to this compound. These compounds exhibited moderate to good cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents (Alam et al., 2018).
Exploration in Material Science
Further research has explored the use of related pyrazole derivatives in material science. For instance, the synthesis, characterization, and biological activity evaluation of pyrazole derivatives, including their potential antimicrobial properties, have been investigated. This suggests the potential application of this compound in developing new materials with specific properties (Titi et al., 2020).
Insecticidal Research
In the field of agriculture and pest control, derivatives of this compound have been evaluated for their insecticidal properties. A study on the development of a scalable process for the insecticidal candidate tyclopyrazoflor, which involves a key intermediate structurally similar to this compound, highlights the potential application in developing new insecticides (Yang et al., 2019).
Propiedades
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-12-7-11(10-3-1-2-6-14-10)15-16(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBBUHMRUAXVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



